molecular formula C16H22N2O3 B7851699 Benzyl 4-(ethylcarbamoyl)piperidine-1-carboxylate

Benzyl 4-(ethylcarbamoyl)piperidine-1-carboxylate

Cat. No.: B7851699
M. Wt: 290.36 g/mol
InChI Key: VMNVHOUZPBKYPW-UHFFFAOYSA-N
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Description

Benzyl 4-(ethylcarbamoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol . This compound is characterized by a piperidine ring substituted with a benzyl group and an ethylcarbamoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(ethylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and ethylcarbamoyl groups. One common method involves the use of benzyl chloride and ethyl isocyanate as starting materials. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(ethylcarbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-(ethylcarbamoyl)piperidine-1-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Benzyl 4-(ethylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can bind to enzyme active sites or receptor binding sites, modulating their activity. The benzyl and ethylcarbamoyl groups enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(ethylcarbamoyl)piperidine-1-carboxylate is unique due to the presence of both benzyl and ethylcarbamoyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications .

Properties

IUPAC Name

benzyl 4-(ethylcarbamoyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-2-17-15(19)14-8-10-18(11-9-14)16(20)21-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNVHOUZPBKYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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